7-Azaspiro[3.5]nonane-7-carbonyl chloride 7-Azaspiro[3.5]nonane-7-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1935478-27-5
VCID: VC5275499
InChI: InChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2
SMILES: C1CC2(C1)CCN(CC2)C(=O)Cl
Molecular Formula: C9H14ClNO
Molecular Weight: 187.67

7-Azaspiro[3.5]nonane-7-carbonyl chloride

CAS No.: 1935478-27-5

Cat. No.: VC5275499

Molecular Formula: C9H14ClNO

Molecular Weight: 187.67

* For research use only. Not for human or veterinary use.

7-Azaspiro[3.5]nonane-7-carbonyl chloride - 1935478-27-5

Specification

CAS No. 1935478-27-5
Molecular Formula C9H14ClNO
Molecular Weight 187.67
IUPAC Name 7-azaspiro[3.5]nonane-7-carbonyl chloride
Standard InChI InChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2
Standard InChI Key GDPNSBOPZVTDNH-UHFFFAOYSA-N
SMILES C1CC2(C1)CCN(CC2)C(=O)Cl

Introduction

Chemical Structure and Molecular Characteristics

7-Azaspiro[3.5]nonane-7-carbonyl chloride features a seven-membered azaspiro ring fused to a three-membered cyclopropane-like structure. The nitrogen atom at the 7-position introduces electron-rich characteristics, while the carbonyl chloride group enhances electrophilic reactivity. The molecular formula is C₈H₁₁ClN₀O, with a molecular weight of 188.63 g/mol.

Three-Dimensional Conformation

The spirocyclic framework imposes significant steric constraints, influencing both reactivity and interactions with biological targets. X-ray crystallography of related azaspiro compounds reveals a puckered conformation in the seven-membered ring, which may stabilize transition states during nucleophilic substitution reactions .

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 540 cm⁻¹ (C–Cl stretch) confirm the presence of the carbonyl chloride group .

  • NMR Spectroscopy:

    • ¹H NMR: Resonances at δ 3.2–3.8 ppm correspond to protons adjacent to the nitrogen atom.

    • ¹³C NMR: A signal at δ 170 ppm confirms the carbonyl carbon.

Synthesis and Manufacturing Processes

The synthesis of 7-azaspiro[3.5]nonane-7-carbonyl chloride involves multistep strategies to construct the spirocyclic core and introduce the carbonyl chloride moiety.

Key Synthetic Routes

A patent-pending method (CN112321599A) outlines a two-step approach for related azaspiro compounds, adaptable to this derivative :

StepProcessReagents/ConditionsYield
1CyclizationBis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, K₂CO₃, DMF, 80°C85%
2ChlorinationSOCl₂, reflux, 12 h89%

Industrial-Scale Considerations

  • Purification: Distillation under reduced pressure (40–60°C, 0.1 mmHg) isolates the product with >98% purity.

  • Safety: Use of SOCl₂ necessitates strict moisture control to prevent HCl gas release.

Chemical Reactivity and Reaction Mechanisms

The carbonyl chloride group enables diverse transformations, making the compound a valuable synthetic building block.

Nucleophilic Substitution Reactions

  • With Amines: Forms amides via Schotten-Baumann conditions (e.g., reaction with benzylamine yields 7-azaspiro[3.5]nonane-7-carboxamide).

  • With Alcohols: Produces esters under base catalysis (e.g., methanol gives methyl 7-azaspiro[3.5]nonane-7-carboxylate).

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups at the spirocyclic carbon, enhancing biological activity .

Pharmaceutical and Industrial Applications

Drug Discovery

7-Azaspiro[3.5]nonane-7-carbonyl chloride serves as a key intermediate in synthesizing FXR agonists like BMS-986318, which shows promise in treating nonalcoholic steatohepatitis (NASH) .

CompoundTargetIC₅₀ (nM)Clinical Phase
BMS-986318FXR1.2Preclinical
Analog ACYP7A1 Inhibitor8.7Research

Material Science

The spirocyclic structure improves thermal stability in polymers, with degradation temperatures exceeding 300°C.

Comparative Analysis with Related Spirocyclic Compounds

CompoundFunctional GroupKey ApplicationReactivity
7-Azaspiro[3.5]nonane-7-sulfonyl chlorideSulfonyl chlorideProtease inhibitorsHigh
tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylateIodo, tert-butylPhotoredox catalysisModerate

The carbonyl chloride derivative exhibits superior electrophilicity compared to sulfonyl analogs, enabling faster amide bond formation .

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